

Spectroscopic Profile of **cis**-Dihydrocarvone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis**-Dihydrocarvone

Cat. No.: **B1211938**

[Get Quote](#)

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the monoterpenoid ketone, **cis**-dihydrocarvone. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, providing key spectral data, detailed experimental protocols, and a workflow for spectroscopic analysis.

cis-Dihydrocarvone, a naturally occurring monoterpenoid, is a constituent of various essential oils. Its structural elucidation and characterization are crucial for its potential applications in flavor, fragrance, and pharmaceutical industries. This technical guide presents a comprehensive summary of its spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry for **cis**-dihydrocarvone.

Table 1: ^1H NMR Spectroscopic Data for **cis**-Dihydrocarvone

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.73	s	-	H-10a
4.71	s	-	H-10b
2.50 - 2.60	m	-	H-2
2.25 - 2.40	m	-	H-5
1.95 - 2.10	m	-	H-6a
1.80 - 1.95	m	-	H-3a
1.74	s	-	H-9
1.60 - 1.75	m	-	H-4a
1.40 - 1.55	m	-	H-4b
1.25 - 1.35	m	-	H-3b
1.03	d	6.8	H-7

Table 2: ^{13}C NMR Spectroscopic Data for **cis-Dihydrocarvone**

Chemical Shift (δ) ppm	Carbon Atom
213.2	C-1 (C=O)
148.9	C-8
109.1	C-10
49.3	C-2
44.8	C-5
35.1	C-6
30.8	C-4
28.1	C-3
20.2	C-9
14.7	C-7

Table 3: Infrared (IR) Spectroscopy Data for **cis-Dihydrocarvone**

Wavenumber (cm^{-1})	Assignment
2960 - 2850	C-H stretch (alkane)
1708	C=O stretch (ketone)
1645	C=C stretch (alkene)
1455	C-H bend (alkane)
888	=C-H bend (alkene)

Table 4: Mass Spectrometry (MS) Data for **cis-Dihydrocarvone**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
152	25	[M] ⁺
137	15	[M - CH ₃] ⁺
110	30	[M - C ₃ H ₆] ⁺
95	100	[M - C ₄ H ₇ O] ⁺ (base peak)
82	60	[C ₆ H ₁₀] ⁺
67	85	[C ₅ H ₇] ⁺
41	70	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the acquisition of the spectroscopic data for **cis-dihydrocarvone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of purified **cis-dihydrocarvone** is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

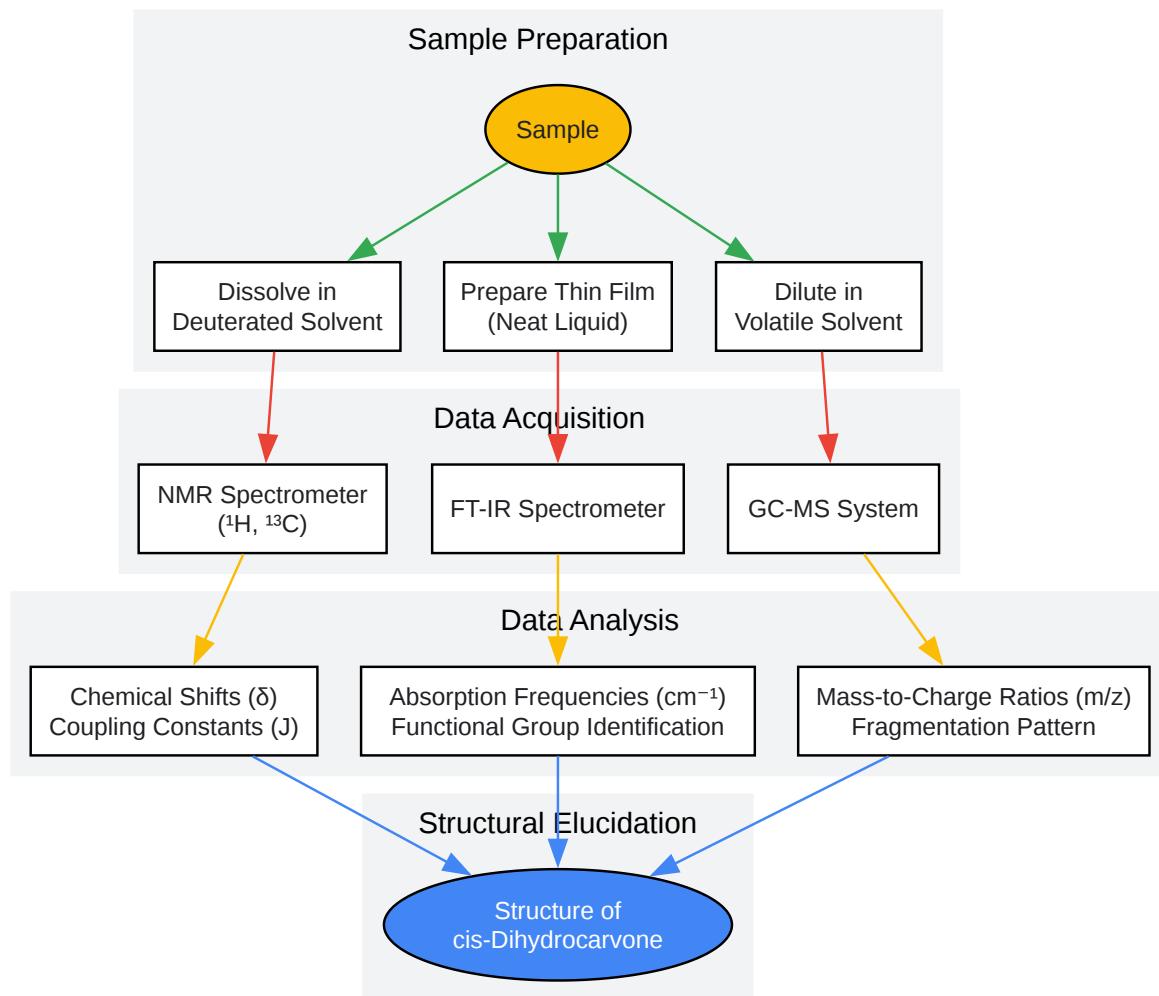
- ¹H NMR: Spectra are acquired with a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: As **cis-dihydrocarvone** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)


Sample Preparation: A dilute solution of **cis-dihydrocarvone** is prepared in a volatile organic solvent, such as dichloromethane or hexane (e.g., 1 μL of sample in 1 mL of solvent).

Instrumentation and Data Acquisition: GC-MS analysis is performed on a gas chromatograph coupled to a mass spectrometer.

- Gas Chromatography: A capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness), is typically used. Helium is employed as the carrier gas at a constant flow rate. The oven temperature program usually starts at a lower temperature (e.g., 60°C) and is ramped up to a higher temperature (e.g., 240°C) to ensure separation of components. The sample is injected in split mode.
- Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a mass range of approximately m/z 40-400. The molecular ion and characteristic fragment ions are identified from the resulting mass spectrum. The NIST Mass Spectral Library can be used to aid in the identification of the compound.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound such as **cis-dihydrocarvone**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **cis-Dihydrocarvone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-Dihydrocarvone | C₁₀H₁₆O | CID 443181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of cis-Dihydrocarvone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1211938#spectroscopic-data-nmr-ir-ms-for-cis-dihydrocarvone\]](https://www.benchchem.com/product/b1211938#spectroscopic-data-nmr-ir-ms-for-cis-dihydrocarvone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com